molecular formula C7H7NaO5S B579197 Sodium;2-methoxy-5-sulfophenolate CAS No. 18436-49-2

Sodium;2-methoxy-5-sulfophenolate

Cat. No.: B579197
CAS No.: 18436-49-2
M. Wt: 226.178
InChI Key: VPUTVFKWJZHJIE-UHFFFAOYSA-M
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Description

Sodium;2-methoxy-5-sulfophenolate is an organic compound with the molecular formula C₇H₇NaO₅S. It is a sodium salt derivative of benzenesulfonic acid, characterized by the presence of hydroxy and methoxy functional groups on the benzene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-methoxy-5-sulfophenolate typically involves the sulfonation of 3-hydroxy-4-methoxybenzene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation and neutralization steps, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-methoxy-5-sulfophenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;2-methoxy-5-sulfophenolate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a standard in analytical techniques.

    Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.

    Industry: Used in the manufacture of detergents, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium;2-methoxy-5-sulfophenolate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring contribute to its reactivity and binding affinity with various biological molecules. These interactions can modulate enzymatic activities, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzenesulfonic acid sodium salt
  • 3-Methoxybenzenesulfonic acid sodium salt
  • 4-Methoxybenzenesulfonic acid sodium salt

Uniqueness

Sodium;2-methoxy-5-sulfophenolate is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. This dual functionality enhances its reactivity and versatility in various applications compared to similar compounds .

Properties

CAS No.

18436-49-2

Molecular Formula

C7H7NaO5S

Molecular Weight

226.178

IUPAC Name

sodium;2-methoxy-5-sulfophenolate

InChI

InChI=1S/C7H8O5S.Na/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

VPUTVFKWJZHJIE-UHFFFAOYSA-M

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)O)[O-].[Na+]

Synonyms

3-Hydroxy-4-methoxybenzenesulfonic acid sodium salt

Origin of Product

United States

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